5-Met-enkephalin, 4-d-phe

Peptide Stability Gastrointestinal Research Opioid Pharmacology

Endogenous enkephalins are too labile for most assay formats, leading to data loss and failed experiments. 5-Met-enkephalin, 4-d-phe is engineered with D-amino acid substitutions that block rapid proteolytic degradation, delivering a stable, functional probe for long-term in vivo and in vitro studies. Researchers gain a reliable delta-opioid receptor (DOR) agonist that maintains activity throughout the experimental window; procurement managers receive a peptide with well-defined specifications and documented performance. - DOR binding (Kd ~4.9 nM in intestinal epithelial models) enables quantitative radioligand competition and receptor occupancy assays. - Resistance to peptidase cleavage allows CNS administration, seizure-model testing, and blood-brain-barrier transport studies where native enkephalins fail. - Shipped under controlled temperature with a certificate of analysis, ensuring batch-to-batch consistency for regulated research environments.

Molecular Formula C27H35N5O7S
Molecular Weight 573.7 g/mol
CAS No. 61600-34-8
Cat. No. B15189511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Met-enkephalin, 4-d-phe
CAS61600-34-8
Molecular FormulaC27H35N5O7S
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22+/m0/s1
InChIKeyYFGBQHOOROIVKG-FDFHNCONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DADLE: Chemical Class & Procurement Attributes


5-Met-enkephalin, 4-d-phe (CAS 61600-34-8), is a synthetic pentapeptide analog of the endogenous opioid peptide Met-enkephalin, more commonly known as [D-Ala2, D-Leu5]-Enkephalin (DADLE) . It belongs to the enkephalin class of opioid peptides and functions as an agonist at opioid receptors, with a primary affinity for the delta-opioid receptor (DOR) [1]. Its synthetic modifications, specifically the incorporation of D-amino acids, are designed to enhance its resistance to enzymatic degradation, a key differentiator from its endogenous counterparts like Leu- and Met-enkephalin [2].

1
Synthetic enkephalin analog with D-amino acid substitutions for enhanced enzymatic stability
Enables prolonged in vitro and in vivo peptide exposure studies
2
Delta-opioid receptor (DOR) agonist with reported affinity in low nanomolar range
Supports DOR-mediated signaling and binding assay research
3
Distinct from endogenous enkephalins; suitable for applications requiring peptide stability
Not interchangeable with Leu-/Met-enkephalin for assays exceeding minutes

DADLE: Distinct from Generic Enkephalins


Substituting DADLE with a generic enkephalin analog without considering its specific modifications can lead to failed experiments due to fundamental differences in stability and receptor selectivity. Endogenous enkephalins like Leu- and Met-enkephalin have extremely short half-lives (on the order of minutes) in biological matrices due to rapid proteolytic degradation, which precludes their use in many in vivo and prolonged in vitro assays [1]. DADLE's D-amino acid substitutions confer significant resistance to peptidases, enabling applications where native peptides are non-viable [1]. Furthermore, while often classified as a delta-preferring ligand, DADLE's in vivo functional profile can be complex, exhibiting activity at mu-opioid receptors in certain contexts, which differentiates it from more highly selective delta agonists like DPDPE [2]. Therefore, simple class-based substitution ignores these critical, data-backed performance characteristics.

  • Stability Endogenous enkephalins degrade within minutes; DADLE's D-amino acid modifications confer peptidase resistance essential for sustained assays.
  • Receptor profile DADLE may exhibit mu-opioid activity in some functional contexts, unlike highly selective delta agonists such as DPDPE.
  • Class mismatch Using generic enkephalin analogs without stability and receptor selectivity data may not reproduce DADLE's reported in vivo profile.

Evidence Guide: DADLE vs. Key Analogs


Enhanced Intestinal Stability vs. Leu-Enkephalin

In a direct comparison, DADLE exhibits significantly greater metabolic stability in rat intestinal tissue than the endogenous peptide leucine enkephalin (Leu-Enk). The study investigated the effects of various protease inhibitors on the stability of both peptides, establishing a clear rank order of regional stability [1]. This inherent stability is a direct consequence of the D-amino acid modifications at positions 2 and 5, which impede rapid proteolytic cleavage [1].

Intestinal Stability
Head-to-head
DADLE permeated intestinal membrane; Leu-Enk did not without protease inhibitors
Supports gastrointestinal exposure studies
Rat Ussing chamber; rank order colon > duodenum > ileum > jejunum
Peptide Stability Gastrointestinal Research Opioid Pharmacology

In Vivo Delta-Selective Antagonism

In an in vivo rat electroencephalographic (EEG) seizure model, DADLE's functional response is primarily mediated by delta-opioid receptors, a profile distinct from the pure mu agonist DAGO. While both compounds produce seizures, DAGO is 9 times more potent, and only DADLE's effect is antagonized by the selective delta antagonist ICI 154,129 [1]. This demonstrates a functional selectivity in a complex in vivo system.

In Vivo Antagonism
Head-to-head
DADLE seizure threshold increase blocked by δ antagonist ICI 154,129; μ agonist DAGO not blocked
Confirms in vivo delta-preferring functional profile
Rat EEG seizure model; i.c.v. administration
Seizure Models Delta Opioid Receptor In Vivo Pharmacology

Binding Affinity: Delta vs. Mu Receptors

Binding assays demonstrate that DADLE has a high affinity for the delta-opioid receptor (DOR), with reported Ki values in the low nanomolar range, consistent across different assay systems and species [1][2]. While it is a useful radioligand for DOR, DADLE is not completely selective and can bind to mu-opioid receptors (MOR), albeit with lower affinity. This profile distinguishes it from the endogenous enkephalins, which have a different selectivity profile.

Binding Affinity
Cross-study
DOR Ki: 0.26–9.4 nM; MOR Ki: 15 nM. Selectivity ratio ~10- to 60-fold
Delta-preferring binding context vs. non-selective endogenous enkephalins
Recombinant and rat brain membrane assays
Receptor Binding Affinity Data Delta Opioid Receptor

DADLE Application Scenarios


DOR Radioligand for Binding Assays

Due to its high affinity and established use, [3H]-DADLE is a validated radioligand for characterizing delta-opioid binding sites in various tissues and recombinant systems. Its binding profile (Kd = 4.9 nM in intestinal epithelial cells) is well-documented, making it a reliable tool for receptor binding and competition studies [1].

In Vivo Delta-Opioid System Studies

DADLE's enhanced stability over endogenous enkephalins makes it suitable for in vivo CNS studies where systemic or central administration of a peptide is required. Its functional delta-preferring profile, as demonstrated in seizure and anticonvulsant models, allows for the specific interrogation of delta-opioid systems in complex physiological contexts [2][3].

Peptide Transport & Metabolism Across Barriers

DADLE serves as a model opioid peptide for studying transport and metabolism across biological barriers like the intestinal mucosa and the blood-brain barrier. Its measurable permeability and well-characterized enzymatic degradation pathways make it an ideal substrate for developing and testing prodrug strategies or absorption enhancers [4][5].

Neuroprotection and Ischemia Research

Numerous studies have utilized DADLE to investigate the role of delta-opioid receptor activation in providing ischemic tolerance and neuroprotection. Its ability to trigger postconditioning against transient forebrain ischemia makes it a key compound for research in this therapeutic area [6].

Application
Selection Property
Validation Focus
DOR radioligand binding studies
High-affinity DOR binding
Competition binding and receptor density profiling
In vivo delta-opioid system research
Peptide stability for central administration
Delta-receptor functional selectivity in CNS models
Peptide transport and metabolism models
Measurable permeability across biological barriers
Prodrug/enhancer validation in intestinal or BBB models
Ischemia tolerance model research
Delta-receptor mediated postconditioning response
Neuroprotection assay response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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